2-(4-Chloro-2-methylphenoxy)pentanoic acid
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-11(12(14)15)16-10-6-5-9(13)7-8(10)2/h5-7,11H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZGAUZWQHJWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Solubility Profile and Process Engineering Guide: 2-(4-Chloro-2-methylphenoxy)pentanoic Acid
Topic: Solubility Data & Process Engineering of 2-(4-Chloro-2-methylphenoxy)pentanoic Acid (CMPPA) Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Chemical Engineers.
Executive Summary
2-(4-Chloro-2-methylphenoxy)pentanoic acid (CMPPA) is a lipophilic phenoxyalkanoic acid herbicide intermediate. Its solubility profile is critical for purification (crystallization) and formulation (emulsifiable concentrates).
Key Technical Insight: As a higher homolog of Mecoprop (MCPP) and MCPA , CMPPA exhibits a distinct solubility fingerprint characterized by:
-
High Solubility: Polar aprotic solvents (Acetone, DMF) and lower alcohols (Methanol, Ethanol).
-
Moderate Solubility: Aromatic hydrocarbons (Toluene, Xylene).
-
Low/Insoluble: Water and aliphatic hydrocarbons (Hexane, Cyclohexane) at ambient temperatures.
Note: While specific peer-reviewed solubility tables for the pentanoic homolog are proprietary or scarce in open literature, this guide synthesizes data from the homologous series (Mecoprop/MCPA) to establish a high-confidence operating range, followed by the specific protocol required to validate exact batch values.
Chemical Context & Homology Analysis
To predict the thermodynamic behavior of CMPPA, we analyze it relative to its well-characterized homologs. The addition of the pentanoic side chain (C5) compared to the propionic (C3, Mecoprop) or acetic (C2, MCPA) chains introduces increased lipophilicity.
| Property | MCPA (C2 Homolog) | Mecoprop (C3 Homolog) | CMPPA (C5 Target) |
| Side Chain | Acetic Acid | Propionic Acid | Pentanoic Acid |
| LogP (Oct/Wat) | ~2.75 | ~3.13 | ~3.6 - 3.9 (Est.) |
| Water Solubility | 825 mg/L | 620 mg/L | < 500 mg/L (Est.) |
| Ethanol Solubility | ~150 g/L | > 270 g/L | High (> 300 g/L) |
| Toluene Solubility | ~8 g/L | ~54 g/L | Moderate (~60-80 g/L) |
Engineering Implication: The increased alkyl chain length suggests CMPPA will have higher solubility in non-polar solvents (Toluene) than MCPA, making cooling crystallization from Toluene/Hexane mixtures a viable purification strategy.
Estimated Solubility Data (Thermodynamic Basis)
Based on homologous extrapolation and Van't Hoff dissolution kinetics.
Table 1: Predicted Solubility Profile of CMPPA
Values are estimated operating ranges based on Mecoprop behavior. Validation required via Protocol in Section 4.
| Solvent Class | Solvent | Solubility @ 25°C (Mole Fraction | Temperature Sensitivity ( |
| Lower Alcohols | Methanol | Moderate | |
| Ethanol | Moderate | ||
| Isopropanol | Moderate | ||
| Ketones | Acetone | Low | |
| Esters | Ethyl Acetate | Moderate | |
| Aromatics | Toluene | High (Ideal for Crystallization) | |
| Aliphatics | Cyclohexane | High | |
| Aqueous | Water (pH 7) | Low |
Experimental Protocol: Solubility Determination
Since specific batch data for CMPPA is critical for process safety, you must generate exact curves using the Static Equilibrium Method . This protocol minimizes solvent loss and ensures thermodynamic equilibrium.
Workflow Diagram: Static Equilibrium Method
Caption: Standardized workflow for determining solubility of phenoxyalkanoic acids to ensure thermodynamic equilibrium.
Detailed Methodology
-
Preparation: Add excess solid CMPPA to a jacketed glass equilibrium cell containing the specific solvent (e.g., Toluene).
-
Equilibration: Stir magnetically at 400 rpm. Control temperature using a circulating water bath (accuracy
K). Allow to equilibrate for 72 hours to ensure saturation. -
Sampling: Stop agitation and allow solids to settle for 4 hours. Use a pre-heated glass syringe equipped with a 0.45
m PTFE filter to withdraw the supernatant.-
Critical Step: The syringe and filter must be at the same temperature as the solution to prevent premature precipitation.
-
-
Analysis:
-
Gravimetric: Evaporate solvent in a vacuum oven at 40°C until constant weight.
-
HPLC: Dilute with Mobile Phase (Acetonitrile/Water + 0.1% H3PO4) and analyze against a standard curve.
-
Thermodynamic Modeling
To upscale this process, experimental data must be fitted to thermodynamic models.
Modified Apelblat Equation
The Apelblat model is the industry standard for correlating solubility of phenoxy acids in organic solvents.
- : Mole fraction solubility.
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression.
-
Interpretation: If
is negative and is positive, dissolution is endothermic and entropy-driven.
Van't Hoff Analysis
Use this to calculate the enthalpy of dissolution (
-
Process Note: For CMPPA,
is typically positive (endothermic), confirming that cooling crystallization is the most energy-efficient purification method.
Process Engineering: Crystallization Strategy
Based on the solubility differential between Toluene (moderate/high slope) and Alcohols (high/flat slope), the following purification logic applies.
Crystallization Decision Tree
Caption: Process selection logic. Toluene is preferred for purity due to selective rejection of polar impurities; Ethanol/Water is preferred for yield.
Engineering Recommendation
-
Primary Purification: Use Toluene .
-
Reasoning: CMPPA has a steep solubility curve in toluene (high at 60°C, low at 0°C). Toluene effectively keeps polar oxidation byproducts in solution while precipitating the pure acid.
-
-
Formulation: Use Solvesso 100/150 or Cyclohexanone .
-
Reasoning: High solvency power prevents crystal growth in Emulsifiable Concentrate (EC) formulations during cold storage.
-
References
-
PubChem. (2025).[2][3][4] Mecoprop (Propanoic acid, 2-(4-chloro-2-methylphenoxy)-).[4][5][6][7][8] National Library of Medicine. Link
-
University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Mecoprop-P. Link
- Wang, Z., et al. (2011). Solubility and Solution Thermodynamics of 2-(4-Chloro-2-methylphenoxy)propionic Acid in Different Pure Solvents. Journal of Chemical & Engineering Data. (Cited for methodology and homologous trends).
-
EPA. (1989). Pesticide Fact Sheet: MCPA. United States Environmental Protection Agency.[8] Link
-
Cheméo. (2025).[3][4][6][9] Chemical Properties of Mecoprop. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mecoprop (CAS 7085-19-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. scent.vn [scent.vn]
- 7. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 8. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 9. hpc-standards.com [hpc-standards.com]
Technical Guide: Structure-Activity Relationship (SAR) of Phenoxy Acid Herbicides
Executive Summary: The Synthetic Auxin Paradigm
Phenoxy acid herbicides (e.g., 2,4-D, MCPA, Mecoprop) represent one of the most successful classes of agrochemicals in history. Their efficacy stems from a unique biological mimicry: they act as structural analogs of Indole-3-acetic acid (IAA) , the primary plant auxin.[1] Unlike endogenous IAA, which is tightly regulated by the plant, synthetic phenoxy auxins resist metabolic degradation, leading to lethal hyper-stimulation of signaling pathways.
This guide deconstructs the molecular rules governing their activity, focusing on the TIR1/AFB receptor interaction and the metabolic activation pathways that define their selectivity.
Molecular Mechanism: The TIR1 Ubiquitin Ligase System
To understand the SAR, one must first understand the target. Phenoxy herbicides do not inhibit an enzyme; they stabilize a protein-protein interaction.
The "Molecular Glue" Hypothesis
The target site is the SCF^TIR1 E3 ubiquitin ligase complex. The F-box protein TIR1 (Transport Inhibitor Response 1) contains an auxin-binding pocket.[2][3][4][5][6]
-
Resting State: Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins bind to Auxin Response Factors (ARFs), preventing gene transcription.[5]
-
Activation: The herbicide binds to the bottom of the TIR1 pocket.
-
Stabilization: The herbicide acts as a "molecular glue," increasing the affinity of TIR1 for the Aux/IAA repressor.
-
Degradation: The SCF complex ubiquitinates the Aux/IAA repressor, marking it for 26S proteasomal degradation.[5][7]
-
Result: ARFs are released, triggering uncontrolled gene expression (e.g., ethylene production, ABA biosynthesis), leading to vascular collapse and plant death.
Visualization: The Auxin Signaling Cascade
Figure 1: The SCF^TIR1 signaling pathway.[5] The herbicide acts as an agonist, promoting the degradation of transcriptional repressors.
Detailed SAR Analysis
The structural requirements for phenoxy acid herbicides are rigid, dictated by the dimensions of the TIR1 binding pocket (specifically interactions with Arg403 , Ser438 , and Arg436 ).
The Pharmacophore Triad
Activity depends on three distinct moieties:
| Moiety | Structural Requirement | Mechanistic Reason |
| Aromatic Ring | Phenyl ring essential. | Provides hydrophobic pi-stacking interactions within the TIR1 pocket (Trp residue interaction). |
| Linker | Ether (-O-) linkage preferred. | The oxygen atom acts as a Hydrogen Bond Acceptor and maintains the critical bond angle between the ring and the acid. Replacing -O- with -CH2- or -NH- significantly reduces activity. |
| Acid Head | Carboxylic acid (-COOH). | Forms a salt bridge with the positively charged Arg403 and Arg436 at the bottom of the receptor pocket. |
Ring Substitution Rules (The Halogen Effect)
The substitution pattern on the phenyl ring is the primary determinant of potency.
-
Para (4-position): Essential. A halogen (Cl) or methyl group here is critical for activity.
-
Ortho (2-position): Highly beneficial. 2,4-dichlorophenoxy (2,4-D) is significantly more active than 4-chlorophenoxy (4-CPA).
-
Meta (3-position): Generally detrimental. Substitution here often causes steric clashes within the binding pocket.
-
2,4,5-Trichloro: Adding a chlorine at position 5 (2,4,5-T) maintains activity (effective on woody plants) but increases environmental persistence.
Stereochemistry: The Propionic Twist
When the acetic acid side chain is extended to propionic acid (e.g., Mecoprop, Dichlorprop), a chiral center is created.
-
Rule: Only the (R)-enantiomer is herbicidally active.
-
Reason: In the (R)-conformation, the methyl group points away from the steric walls of the TIR1 pocket. In the (S)-conformation, the methyl group clashes with the receptor wall, preventing the "molecular glue" formation.
-
Application: Modern formulations use "optically active" isomers (e.g., Mecoprop-P) to reduce the chemical load by 50% while maintaining efficacy.
Metabolic Logic: Beta-Oxidation and Selectivity
One of the most elegant applications of SAR is the development of pro-herbicides like 2,4-DB (2,4-dichlorophenoxybutyric acid).
The "Wain's Phenoxybutyric" Principle
2,4-DB itself is inactive because the butyric acid chain is too long to fit the TIR1 pocket. It must be metabolized into 2,4-D via beta-oxidation .[8]
-
Susceptible Plants (Broadleaf Weeds): Possess efficient beta-oxidation enzymes that rapidly convert 2,4-DB
2,4-D (Lethal). -
Tolerant Plants (Legumes/Alfalfa): Lack the specific beta-oxidation efficiency for this substrate or metabolize the chain too slowly to reach toxic concentrations.
Visualization: The Lethal Conversion
Figure 2: Bio-activation of 2,4-DB. Selectivity is achieved via differential metabolic rates between crop (legumes) and weed.
Experimental Protocols
To validate these SAR principles, the following protocols are standard in agrochemical discovery.
Protocol A: Arabidopsis Root Growth Inhibition Assay (Bioassay)
Purpose: To quantify the auxin-mimicry potency of a new analog.
-
Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on 0.5x MS medium containing 1% sucrose and 0.8% agar.
-
Stratification: Incubate plates at 4°C for 2 days to synchronize germination.
-
Treatment: Transfer seedlings (3 days post-germination) to new plates supplemented with the test compound (0, 10 nM, 100 nM, 1 µM, 10 µM).
-
Control: DMSO solvent only.
-
Positive Control: 2,4-D (1 µM).
-
-
Incubation: Grow vertically for 72 hours at 22°C (16h light/8h dark).
-
Data Capture: Scan plates and measure primary root length using ImageJ.
-
Analysis: Plot dose-response curves to determine IC50. A potent auxin mimic will show a sigmoid inhibition curve similar to 2,4-D.
Protocol B: Molecular Docking (In Silico Validation)
Purpose: To predict binding affinity before synthesis.
-
Target Retrieval: Download the crystal structure of TIR1 complexed with 2,4-D from the Protein Data Bank (PDB ID: 2P1P ).
-
Ligand Prep: Draw the test candidate in 3D (e.g., using ChemDraw/Avogadro). Minimize energy.
-
Docking Setup: Use AutoDock Vina or Glide. Define the grid box centered on the 2,4-D binding site (focus on residues Arg403 and Ser438 ).
-
Execution: Run docking simulation.
-
Scoring: Analyze the Binding Free Energy (
).-
Success Metric: A score lower (more negative) than -7.0 kcal/mol typically indicates a viable binder.
-
Visual Check: Ensure the carboxylate group forms hydrogen bonds with the arginine floor of the pocket.
-
References
-
Tan, X., et al. (2007).[2][9][10] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[2][3][4][5][6] Nature, 446, 640–645.[2] [Link]
-
Sterling, T. M. (1994). Mechanisms of herbicide action: Auxin-mimic herbicides.[1][5][11][12] Weed Science Society of America. [Link]
-
Wain, R. L. (1955).[8] Herbicidal Selectivity through Specific Benign Metabolic Termination. Annals of Applied Biology, 42, 151-157. [Link]
-
Peterson, M. A., et al. (2016). The physiological basis of herbicide selectivity. Weed Science, 64, 551-572. [Link]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[11][12] Pest Management Science, 66(2), 113-120. [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. Mechanism of auxin perception by the TIR1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity Factors in the Response of Plants to 2,4-DB | Weed Science | Cambridge Core [cambridge.org]
- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [mdpi.com]
- 12. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Synthesis Protocol for 2-(4-Chloro-2-methylphenoxy)pentanoic acid
Abstract
This technical guide details the synthesis of 2-(4-Chloro-2-methylphenoxy)pentanoic acid , a structural homolog of the herbicide Mecoprop (MCPP). While Mecoprop utilizes a propionic acid backbone, this protocol targets the pentanoic acid variant, often investigated for structure-activity relationship (SAR) studies in auxin mimicry and PPAR agonist development. The protocol prioritizes a two-step Williamson ether synthesis via an ester intermediate , ensuring high regioselectivity and yield compared to direct aqueous condensation.
Introduction & Retrosynthetic Analysis
The target molecule belongs to the class of phenoxyalkanoic acids.[1] The synthesis is grounded in the Williamson Ether Synthesis , a nucleophilic substitution (
Structural Causality
-
Nucleophile: 4-Chloro-2-methylphenol (PCOC). The methyl group at the ortho position provides steric bulk but does not significantly hinder O-alkylation.
-
Electrophile: Ethyl 2-bromopentanoate. The use of the ethyl ester rather than the free acid prevents the formation of carboxylate salts during the alkylation step, which can reduce solubility in organic solvents and slow reaction kinetics.
-
Leaving Group: Bromide is selected over chloride for its superior leaving group ability, accelerating the
reaction on the secondary carbon of the pentanoate chain.
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the reaction pathway and retrosynthetic logic.
Figure 1: Reaction pathway for the synthesis of 2-(4-Chloro-2-methylphenoxy)pentanoic acid via ester intermediate.
Experimental Design Strategy
Method Selection: Anhydrous vs. Aqueous
While industrial synthesis of phenoxy acids often employs aqueous NaOH (Ref. 1), this protocol utilizes the Anhydrous Carbonate Method for laboratory-scale synthesis.
-
Why? The pentyl chain increases lipophilicity compared to the propyl chain of Mecoprop. Anhydrous conditions (Acetone or Methyl Ethyl Ketone) with Potassium Carbonate (
) ensure better solubility of the organic electrophile and cleaner conversion, minimizing the formation of glycolic acid byproducts (from hydrolysis of the -halo ester).
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Chloro-2-methylphenol | 142.58 | 1.0 | Limiting Reagent |
| Ethyl 2-bromopentanoate | 209.08 | 1.1 | Electrophile |
| Potassium Carbonate (anhydrous) | 138.21 | 1.5 | Base (Proton Scavenger) |
| Potassium Iodide (Optional) | 166.00 | 0.1 | Finkelstein Catalyst |
| Methyl Ethyl Ketone (MEK) | 72.11 | Solvent | High boiling ketone (80°C) |
Detailed Synthesis Protocol
Phase 1: O-Alkylation (Ester Formation)
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 4-Chloro-2-methylphenol (14.26 g, 100 mmol) and Anhydrous
(20.7 g, 150 mmol) to the flask. -
Solvent Addition: Add MEK (100 mL). Stir at room temperature for 15 minutes to facilitate partial deprotonation (formation of phenoxide). Note: The solution may turn slight yellow/pink.
-
Addition of Electrophile: Add Ethyl 2-bromopentanoate (23.0 g, 110 mmol) dropwise via a syringe or addition funnel.
-
Catalysis: If reaction speed is slow, add a catalytic amount of KI (1.6 g, 10 mmol) to generate the more reactive iodide in situ.
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. The starting phenol spot should disappear.
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the inorganic salts (
, Excess ). Rinse the filter cake with acetone. -
Concentrate the filtrate under reduced pressure to yield the crude ester as an oil.
-
Phase 2: Hydrolysis (Saponification)
-
Dissolution: Dissolve the crude ester oil in Ethanol (50 mL).
-
Base Addition: Add a solution of NaOH (6.0 g, 150 mmol) in Water (20 mL).
-
Reaction: Heat to mild reflux (70°C) for 1–2 hours. The mixture will become homogeneous.
-
Quench & Isolation:
-
Evaporate the bulk of the ethanol on a rotary evaporator.
-
Dilute the residue with Water (100 mL).
-
Wash: Extract the aqueous layer once with Diethyl Ether (30 mL) to remove unreacted halides or neutral impurities. Discard the organic (ether) layer.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M HCl with stirring until pH < 2. The product will precipitate as a white/off-white solid or oil.
-
-
Purification:
-
Extract the acidified aqueous mix with Ethyl Acetate (3 x 50 mL).
-
Dry combined organics over
, filter, and concentrate.[3] -
Recrystallization: Recrystallize the crude solid from a Hexane/Ethyl Acetate mixture or dilute Ethanol.
-
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Quality Control & Validation
To ensure the protocol produces the correct molecule, the following analytical parameters must be verified.
Analytical Specifications
| Test | Expected Result | Notes |
| Appearance | White to off-white crystalline solid | If oily, trace solvent remains. |
| Melting Point | 90–95°C (Estimated) | Compare to Mecoprop (94-95°C) (Ref. 2). |
| Characteristic triplet for terminal methyl of pentyl chain. | ||
| HPLC Purity | > 98.0% | Reverse phase C18, ACN/Water + 0.1% TFA. |
Troubleshooting
-
Issue: Low Yield in Step 1.
-
Cause: Incomplete alkylation due to steric hindrance of the secondary bromide.
-
Solution: Increase reflux time to 12h or switch solvent to DMF (Dimethylformamide) and heat to 90°C.
-
-
Issue: Product is an oil that won't crystallize.
-
Cause: Impurities or racemic nature (racemates can be harder to crystallize than pure enantiomers).
-
Solution: Triturate with cold pentane. Ensure all solvent is removed under high vacuum.
-
Safety & EHS Information
-
4-Chloro-2-methylphenol: Toxic if swallowed and in contact with skin. Causes severe skin burns and eye damage. Use nitrile gloves and a fume hood (Ref. 3).
-
Ethyl 2-bromopentanoate: Lachrymator. Corrosive. Handle in a well-ventilated area.
-
Waste Disposal: Halogenated organic waste. Do not dispose of down the drain.
References
- Google Patents.Process for making phenoxyalkanoic acids. US Patent 4035416A.
-
National Institute of Standards and Technology (NIST). Mecoprop - Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 4-Chloro-2-methylphenol (Compound Summary). National Library of Medicine. Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
Sources
Application Note: HPLC Method Development for 2-(4-Chloro-2-methylphenoxy)pentanoic Acid
Executive Summary
This guide details the development of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 2-(4-Chloro-2-methylphenoxy)pentanoic acid .
As a structural homolog of the widely used herbicides Mecoprop (propanoic analog) and MCPB (butanoic analog), this compound exhibits distinct physicochemical properties—specifically increased lipophilicity due to the extended pentanoic acid tail.[1] This protocol addresses the specific challenges of retaining and resolving hydrophobic acidic species, ensuring sharp peak shapes and high sensitivity.[1]
Analyte Characterization & Strategy
Successful method development requires understanding the "personality" of the molecule.[1]
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Phenoxy ring + Pentanoic acid tail | Dual nature: Aromatic (UV active) and Aliphatic (Hydrophobic). |
| pKa | ~3.1 – 3.5 | Critical: At neutral pH, the molecule is ionized (COO⁻), leading to poor retention and peak tailing on C18.[1] Action: Mobile phase pH must be < 3.0 to keep it protonated (COOH).[1] |
| LogP | > 4.0 | Highly lipophilic.[1] Expect significant retention on C18.[1][2] Stronger organic eluents (Acetonitrile) or C8 columns may be required to reduce run times.[1] |
| Chromophore | Chlorophenoxy ring | Primary absorption at 228 nm (high sensitivity); Secondary at 280 nm (high selectivity).[1] |
Strategic Decision Matrix
The following logic flow dictates our experimental choices:
Figure 1: Decision matrix for selecting chromatographic conditions based on analyte properties.
Experimental Protocol
Reagents & Standards
-
Reference Standard: 2-(4-Chloro-2-methylphenoxy)pentanoic acid (>98% purity).[1]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1]
-
Buffer Reagents: Phosphoric Acid (85%) or Formic Acid (for LC-MS compatibility).[1]
-
Water: 18.2 MΩ·cm ultrapure water.[1]
Standard Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of the analyte into a 10 mL volumetric flask.
-
Dissolve in 100% Methanol . (Note: Do not use water initially; the acid form is sparingly soluble in water).[1]
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution into a 10 mL flask.
-
Dilute to volume with Mobile Phase A/B (50:50) .
Chromatographic Conditions (The "Gold Standard" Method)
This method uses a C18 column with acidic buffering to ensure the analyte remains in its neutral, hydrophobic state for optimal interaction with the stationary phase.[1]
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm | Provides sufficient carbon load for hydrophobic retention and separation from impurities.[1] |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.[1]5) | Low pH suppresses silanol activity and keeps the analyte protonated.[1] |
| Mobile Phase B | Acetonitrile (100%) | ACN has lower viscosity and higher elution strength than MeOH, crucial for this lipophilic compound.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Temperature | 30°C | Controls viscosity and ensures retention time reproducibility.[1] |
| Injection Vol. | 10 µL | Standard volume; reduce to 5 µL if peak fronting occurs. |
| Detection | UV @ 228 nm (Quant); 280 nm (Qual) | 228 nm targets the aromatic ring π-π* transition.[1] |
Gradient Profile
Due to the high lipophilicity of the pentanoic tail, an isocratic method may result in excessively long run times or carryover.[1] A gradient is recommended.[1]
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 40% | Initial hold to focus the peak.[1] |
| 10.0 | 90% | Linear ramp to elute the analyte. |
| 12.0 | 90% | Wash step to remove highly hydrophobic impurities. |
| 12.1 | 40% | Return to initial conditions.[1] |
| 17.0 | 40% | Re-equilibration (Critical for reproducibility).[1] |
Method Validation Parameters
Once the separation is established, validate the method using the following criteria (based on ICH Q2 guidelines).
System Suitability Testing (SST)
Inject the Working Standard (50 µg/mL) five times.[1]
-
RSD of Area: < 2.0%
-
Tailing Factor (T): 0.9 < T < 1.5 (Ideally ~1.1).[1]
-
Troubleshooting: If T > 1.5, lower the pH of Mobile Phase A or increase the column temperature to 40°C.[1]
-
-
Theoretical Plates (N): > 5000.[1]
Linearity
Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL.
-
Acceptance: R² > 0.999.[1]
-
Visual Check: The residual plot should show a random distribution, not a "U" shape.
Limit of Detection (LOD)
Estimated at Signal-to-Noise (S/N) ratio of 3:1.[1]
-
For UV @ 228 nm, LOD is typically ~0.1 µg/mL.[1]
Troubleshooting & Optimization Logic
Common issues and their scientific solutions:
Issue 1: Peak Tailing
-
Cause: Secondary interactions between the analyte's carboxylic acid group and residual silanols on the silica surface.[1]
-
Fix: Ensure pH is < 3.0. If using an older column, switch to a "base-deactivated" or "end-capped" C18 column.[1]
Issue 2: Retention Time Drift
-
Cause: Incomplete equilibration between gradient runs.[1]
-
Fix: Increase the re-equilibration time (12.1 to 17.0 min step) or ensure column temperature is stable.
Issue 3: "Ghost" Peaks
-
Cause: Carryover of the highly lipophilic analyte.[1]
-
Fix: Add a needle wash step with 90% ACN / 10% Water.[1]
Workflow Visualization
Figure 2: Analytical workflow from sample preparation to data processing.[1][3][4][5]
References
-
Sanchis-Mallols, J. M., et al. (1998).[1] Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Journal of Liquid Chromatography & Related Technologies. [1]
-
Cipac.org. MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides.
-
U.S. EPA. (2019).[1] Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
-
ResearchGate. (2019).[1] Development of Liquid Chromatography Separation and a Solid-Phase Extraction Method for Phenoxy Alkanoic Acid Herbicides in Water.
Sources
Application Note: High-Sensitivity GC-MS Analysis of 2-(4-Chloro-2-methylphenoxy)pentanoic Acid Residues in Environmental Matrices
Abstract
This application note presents a robust and sensitive method for the determination of 2-(4-chloro-2-methylphenoxy)pentanoic acid residues in complex matrices such as soil, produce, and water. As a member of the phenoxyalkanoic acid class of herbicides, this compound exhibits low volatility and high polarity due to its carboxylic acid moiety, making direct analysis by gas chromatography challenging. This guide details a comprehensive workflow, including matrix-appropriate sample extraction using QuEChERS and Solid-Phase Extraction (SPE), followed by a necessary chemical derivatization step to form the methyl ester of the analyte. The resulting volatile derivative is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to ensure high selectivity and achieve low detection limits, meeting the stringent requirements for environmental and food safety monitoring.
Introduction
Phenoxyalkanoic acid herbicides are widely used in agriculture to control broadleaf weeds in various crops.[1] The target analyte, 2-(4-chloro-2-methylphenoxy)pentanoic acid, shares structural similarities with common herbicides like Mecoprop (MCPP) and MCPA.[1][2] Due to their potential for environmental persistence and toxicological effects, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in food and water.[3][4] Therefore, sensitive and reliable analytical methods are crucial for monitoring their presence.
The primary analytical challenge presented by this class of compounds is their inherent polarity and low volatility, which are incompatible with standard GC analysis.[5][6] Direct injection would result in poor peak shape, high adsorption in the GC system, and thermal degradation. To overcome this, chemical derivatization is an essential step to convert the polar carboxylic acid into a more volatile and thermally stable ester.[7][8] This protocol focuses on methylation, a robust and widely adopted derivatization technique for acidic herbicides.[2]
This guide provides detailed, field-proven protocols for two primary sample preparation pathways: the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for solid matrices like produce and soil, and Solid-Phase Extraction (SPE) for aqueous samples.[9][10] The subsequent analysis by GC-MS provides the necessary sensitivity and confirmatory data for confident quantification of 2-(4-chloro-2-methylphenoxy)pentanoic acid residues.
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate the target analyte from the sample matrix, prepare it for gas chromatography, and perform sensitive detection and quantification. The core stages are:
-
Sample Extraction: The analyte is first extracted from the homogenized sample into an organic solvent. For solid samples (soil, produce), a buffered QuEChERS protocol is employed, using acetonitrile for extraction followed by salting out to partition the phases.[11] For water samples, Solid-Phase Extraction (SPE) is used to concentrate the analyte from a large volume onto a C18 cartridge.[10][12]
-
Sample Cleanup: The raw extract from the QuEChERS method undergoes a dispersive SPE (d-SPE) cleanup step. This involves treating an aliquot of the supernatant with a combination of sorbents, such as primary secondary amine (PSA) and magnesium sulfate, to remove interfering matrix components like fatty acids, sugars, and residual water.[3]
-
Derivatization: The cleaned extract is evaporated and reconstituted in a suitable solvent. A methylating agent, such as Boron Trifluoride-Methanol (BF₃-Methanol), is added to convert the carboxylic acid group of the analyte into its corresponding methyl ester. This reaction significantly increases the analyte's volatility and amenability to GC analysis.[2][8]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The analyte is separated from other components on a low-to-mid polarity capillary column (e.g., DB-5MS). The mass spectrometer, operating in Electron Ionization (EI) and Selected Ion Monitoring (SIM) mode, provides high sensitivity and selectivity for detecting and quantifying the target analyte based on its characteristic retention time and mass-to-charge (m/z) fragments.[13][14]
Protocol 1: Sample Preparation using QuEChERS (Soil & Produce)
This protocol is adapted from the EN 15662 standard method and is suitable for a wide range of solid matrices.[15]
Materials:
-
Homogenizer or blender
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
QuEChERS Dispersive SPE (d-SPE) tubes for cleanup (e.g., containing 150 mg PSA, 900 mg MgSO₄)
-
Centrifuge capable of >4000 rpm
-
Vortex mixer
Procedure:
-
Homogenization: Weigh 10 g (± 0.1 g) of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, add 10 mL of reagent water and allow to hydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube. If required, add an appropriate internal standard. Cap the tube and shake vigorously for 1 minute.
-
Salting-Out: Add the QuEChERS extraction salt packet to the tube. Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts. This step partitions the acetonitrile from the aqueous phase and drives the analytes into the organic layer.[11]
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer a 6 mL aliquot of the upper acetonitrile supernatant to a 15 mL d-SPE cleanup tube.
-
Vortex and Centrifuge: Cap the d-SPE tube, vortex for 30 seconds, and then centrifuge at ≥4000 rpm for 5 minutes. The PSA sorbent effectively removes organic acids, sugars, and other polar interferences.[3]
-
Final Extract: Carefully transfer an aliquot of the cleaned supernatant for the derivatization step.
Protocol 2: Sample Preparation using SPE (Water)
This protocol is ideal for concentrating the acidic analyte from large-volume water samples.[7][10]
Materials:
-
C18 Solid-Phase Extraction Cartridges (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Hydrochloric Acid (HCl)
-
Methanol, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Reagent Water
Procedure:
-
Sample Acidification: Collect a 500 mL water sample. Adjust the pH to ≤ 2 with concentrated HCl. This crucial step ensures the carboxylic acid is fully protonated, allowing for efficient retention on the non-polar C18 sorbent.[12]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water (pH ≤ 2). Critical: Do not allow the sorbent bed to go dry after this step.
-
Sample Loading: Pass the entire 500 mL acidified water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Sorbent Drying: After loading, draw air or nitrogen through the cartridge for 15-20 minutes to completely dry the sorbent bed.
-
Elution: Elute the retained analyte from the cartridge by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge into a collection vial.
-
Concentration: The resulting eluate is now ready for concentration and derivatization.
Protocol 3: Derivatization via Methylation
This procedure converts the analyte into its volatile methyl ester, 2-(4-chloro-2-methylphenoxy)pentanoic acid, methyl ester.[2][16]
Materials:
-
Boron Trifluoride-Methanol solution (BF₃-Methanol, 14% w/v)
-
Saturated Sodium Chloride (NaCl) solution
-
Hexane, pesticide residue grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen evaporator or rotary evaporator
-
Heating block or water bath
-
2 mL GC vials
Procedure:
-
Solvent Evaporation: Take the cleaned extract from Protocol 1 or 2 and evaporate it to dryness under a gentle stream of nitrogen at 40°C. Ensure complete dryness.
-
Reagent Addition: Add 500 µL of 14% BF₃-Methanol solution to the dried residue.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.
-
Extraction of Derivative: After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.
-
Vortex and Phase Separation: Vortex for 1 minute. Allow the layers to separate. The derivatized, non-polar methyl ester will partition into the upper hexane layer.
-
Transfer: Carefully transfer the upper hexane layer to a clean vial or tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Final Sample: Transfer the dried hexane extract to a 2 mL GC vial. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
Optimal instrument parameters are critical for achieving the desired sensitivity and chromatographic resolution. The following table provides a validated starting point.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890 GC or equivalent | Provides reliable and reproducible chromatography. |
| Inlet | Split/Splitless | |
| Inlet Mode | Splitless | Maximizes transfer of the analyte to the column for trace-level analysis. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for splitless injection. |
| Carrier Gas | Helium, 99.999% purity | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm i.d. column. |
| Column | Agilent DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or equivalent | A non-polar (5% phenyl)-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds.[13] |
| Oven Program | 70°C (hold 1 min), ramp at 25°C/min to 180°C, then ramp at 10°C/min to 280°C (hold 5 min) | The temperature program is designed to separate the analyte from solvent and matrix components effectively while minimizing run time. |
| MS System | Agilent 5977 MSD or equivalent | A single quadrupole or tandem quadrupole mass spectrometer can be used. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching and identification.[14] |
| Source Temperature | 230°C | Standard operating temperature. |
| Quad Temperature | 150°C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Dramatically increases sensitivity and selectivity by monitoring only specific ions for the target analyte.[13] |
Data Analysis and Quality Control
-
Analyte Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram to that of a known standard. Confirmation is achieved when the response ratios of the qualifier ions to the quantifier ion are within ±20% of the standard's ratios.
-
Quantification: A multi-point calibration curve is generated using matrix-matched standards (prepared in blank matrix extract) to compensate for any matrix-induced enhancement or suppression.[17] The concentration range should bracket the expected sample concentrations and MRLs.
-
Method Validation: The method should be validated according to established guidelines (e.g., SANCO/12682/2019). Key parameters include linearity (R² > 0.99), Limit of Quantification (LOQ), accuracy (recoveries between 70-120%), and precision (RSD < 20%).[4]
Table 2: Expected m/z Ions for SIM Analysis The following ions are predicted for the methyl ester of 2-(4-chloro-2-methylphenoxy)pentanoic acid (C₁₃H₁₇ClO₃, Mol. Wt. 256.72). Note: These are predictive and must be confirmed by analyzing a certified standard.
| Ion Type | Predicted m/z | Rationale |
| Quantifier | 141 | Fragment corresponding to the [M-C₄H₈COOCH₃]⁺ chloromethylphenoxy radical. |
| Qualifier 1 | 256 | Molecular ion [M]⁺. |
| Qualifier 2 | 199 | Fragment from McLafferty rearrangement or loss of the pentyl side chain. |
Conclusion
The methodology presented in this application note provides a comprehensive and reliable framework for the analysis of 2-(4-chloro-2-methylphenoxy)pentanoic acid residues. By combining efficient, matrix-specific sample preparation techniques like QuEChERS and SPE with essential chemical derivatization, this method overcomes the inherent challenges of analyzing polar acidic herbicides by gas chromatography. The use of GC-MS in SIM mode ensures high sensitivity and selectivity, enabling laboratories to confidently meet and exceed regulatory requirements for environmental and food safety monitoring. Proper method validation and the use of matrix-matched standards are paramount to achieving accurate and defensible results.
References
-
Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
Lee, H. B., Peart, T. E., & Svoboda, M. L. (2000). Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters. Analytical Chemistry, 72(15), 3564–3571. Retrieved from [Link]
-
Wu, C. C., Huang, S. D. (1998). Determination of Acidic Herbicides in Surface Water by Solid-Phase Extraction Followed by Capillary Zone Electrophoresis. Journal of the Chinese Chemical Society, 45(3), 423-428. Retrieved from [Link]
-
Anastassiades, M., Lehotay, S. J. (n.d.). Home of the QuEChERS Method. Retrieved from [Link]
-
SCION Instruments. (2025, March 17). A Comprehensive Guide to Pesticide Residue Analysis. Retrieved from [Link]
-
Wells, M. J., & Yu, L. Z. (2000). Solid-phase extraction of acidic herbicides. Journal of Chromatography A, 885(1-2), 237–250. Retrieved from [Link]
-
Retsch. (2012, December 3). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Pesticide Residue Testing – Accurate Standard Preparation. Retrieved from [Link]
-
Wang, Y., et al. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Molecules, 29(8), 1894. Retrieved from [Link]
-
Boussahel, R. (2025, August 6). Solid-phase extraction of some herbicides presents in water. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-chloro-2-methylphenoxy)pentanoic acid (C12H15ClO3). Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 2-chloro, methyl ester. Retrieved from [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Taylor & Francis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
Morita, T., et al. (2000). DETERMINATION OF THE HERBICIDE MECOPROP (MCPP) IN THE SERUM AND URINE OF A PATIENT WITH MCPP POISONING. Journal of UOEH, 22(2), 175-182. Retrieved from [Link]
-
Ares, A. M., et al. (2023). Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal jelly and propolis. Food Chemistry, 425, 136473. Retrieved from [Link]
-
Dascalu, A., et al. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. Retrieved from [Link]
-
Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3). Retrieved from [Link]
-
Agilent Technologies. (2012, October 11). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. Retrieved from [Link]
Sources
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Solid-phase extraction of acidic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. QuEChERS: Home [quechers.eu]
- 12. academic.oup.com [academic.oup.com]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. hpst.cz [hpst.cz]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing for Phenoxy Acid Derivatives
Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of phenoxy acid derivatives. As an experienced application scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve these common chromatographic challenges, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for quantifying phenoxy acid derivatives?
A1: Peak tailing is a phenomenon where a chromatographic peak is asymmetrical, exhibiting a "tail" that extends from the peak apex.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 generally indicating a tailing issue.[2] For phenoxy acid derivatives, which are often analyzed at trace levels, peak tailing can significantly compromise the accuracy of peak integration, leading to unreliable quantification. It also reduces the resolution between closely eluting peaks, which is critical when analyzing complex mixtures of these derivatives or their metabolites.[3]
Q2: What are the primary causes of peak tailing specifically for phenoxy acid derivatives?
A2: The primary cause of peak tailing for any compound, including phenoxy acid derivatives, is the presence of more than one mechanism of retention.[3] For these acidic compounds, the most common culprits are:
-
Secondary Silanol Interactions: Phenoxy acids, being acidic, can interact with residual, unreacted silanol groups (-Si-OH) on the surface of silica-based stationary phases (like C18 columns). These interactions are a form of secondary retention that can cause a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailing peak.[2]
-
Mobile Phase pH Near Analyte pKa: Phenoxy acid herbicides typically have pKa values in the range of 2.5 to 4.5.[4] When the mobile phase pH is close to the pKa of a phenoxy acid derivative, the compound will exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms. This dual state leads to inconsistent retention and peak broadening or tailing.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased tailing. This can be caused by harsh mobile phase conditions or improper column storage.[5]
In-Depth Troubleshooting Guides
Issue 1: My phenoxy acid derivative peak is tailing on a C18 column.
This is the most common scenario. The troubleshooting workflow below will guide you through a systematic approach to identify and resolve the issue.
Caption: A stepwise workflow for troubleshooting peak tailing of phenoxy acid derivatives.
-
Determine the pKa of your phenoxy acid derivative. Common phenoxyacetic acid herbicides like 2,4-D and MCPA have pKa values around 2.8-3.1.[4]
-
Check the current pH of your mobile phase. Ensure it is at least 2 pH units below the pKa of your analyte. For most phenoxy acids, a mobile phase pH of 2.5-3.0 is a good starting point to ensure they are in their fully protonated, non-ionized form.[4]
-
If the pH is too high, adjust it by adding an acidic modifier. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are commonly used to lower the mobile phase pH and suppress the ionization of both the phenoxy acid analytes and the residual silanol groups on the column.[6][7]
-
Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
Issue 2: Adjusting the mobile phase pH did not fully resolve the peak tailing.
If pH optimization alone is insufficient, secondary interactions with the stationary phase are likely the persistent issue.
-
Use a High-Quality, End-capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize the number of accessible silanol groups, thus reducing secondary interactions.[5]
-
Consider a Phenyl Stationary Phase: For aromatic compounds like phenoxy acid derivatives, a phenyl column can offer alternative selectivity through π-π interactions, which can sometimes improve peak shape compared to a standard C18 column.
-
Implement a Column Washing Protocol: If you suspect column contamination from previous analyses, a rigorous washing procedure can help restore performance.
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of a strong, non-polar solvent like isopropanol.
-
Flush with 20-30 column volumes of a strong, polar solvent like methanol or acetonitrile.
-
Finally, flush with your mobile phase until the baseline is stable.
-
Reconnect the column to the detector and allow it to equilibrate before use.
Mobile phase additives can be used to mask the effects of residual silanol groups.
| Additive | Typical Concentration | Mechanism of Action & Considerations |
| Formic Acid | 0.05 - 0.1% | Lowers mobile phase pH to suppress ionization of both the analyte and silanol groups. MS-compatible.[6][7] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Similar to formic acid but is a stronger acid. Can sometimes provide better peak shape but may cause ion suppression in MS detection.[7] |
| Ionic Liquids (e.g., [C4MIM]Cl) | 10-20 mM | Can improve peak shape for acidic compounds at neutral pH by interacting with the stationary phase and reducing analyte-silanol interactions.[1][8] |
Issue 3: My peak shape is good for standards, but tails when I inject my sample matrix (e.g., soil or water extract).
This suggests a matrix effect, where other components in your sample are interfering with the chromatography.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Enhancing aqueous solubility of 2-(4-Chloro-2-methylphenoxy)pentanoic acid
Technical Support Center: SoluTech™ Guide for Phenoxyalkanoic Acids Current Status: Operational | Topic: 2-(4-Chloro-2-methylphenoxy)pentanoic acid[1]
Executive Summary: The Physicochemical Barrier
Compound Profile: 2-(4-Chloro-2-methylphenoxy)pentanoic acid Class: Lipophilic Weak Acid (Phenoxyalkanoic Acid Derivative) Estimated pKa: ~3.8 – 4.2 (Carboxylic acid group) Estimated LogP: ~3.8 – 4.5 (High lipophilicity due to the pentyl chain + chloro-methyl-phenoxy moiety)[1][2]
The Challenge:
Unlike its shorter-chain analogs (e.g., MCPA or Mecoprop), the pentanoic acid tail adds significant hydrophobicity.[1] While the carboxylic acid head group allows for ionization, the "greasy" tail limits the intrinsic solubility (
Module 1: Troubleshooting Guides (Q&A)
Ticket #001: Precipitation in Buffered Media (pH 7.4)
User Report: "I dissolved the compound in DMSO, but when I spiked it into PBS (pH 7.4) to reach 10 µM, it precipitated immediately.[1] Theoretically, it should be ionized and soluble."
Diagnosis:
You are facing the "Kinetic vs. Thermodynamic" Solubility Trap .[1]
At pH 7.4, the compound is indeed ionized (
Solution:
-
Switch the Buffer Counter-ion: Sodium (
) is a "hard" ion with a high charge density that often precipitates lipophilic carboxylates.[1] Switch to a bulky organic counter-ion like Tris (Tromethamine) or Meglumine .[1] These bulky ions disrupt crystal packing and enhance solvation.[1] -
Pre-form the Salt: Do not rely on in situ ionization.[1] Isolate the Tris-salt form first (see Protocol A).[1]
DOT Diagram: Solubility Decision Tree
Ticket #002: Toxicity of Organic Solvents in Assays
User Report: "I'm using 10% DMSO to keep it in solution, but this is toxic to my cell line. How can I reduce the solvent load?"
Diagnosis: The pentanoic chain requires a high dielectric constant to remain dissolved.[1] Simple dilution with water crashes it out.[1] You need a Ternary Cosolvent System or Complexation .[1]
Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] Cyclodextrins form an inclusion complex where the lipophilic chlorophenoxy tail enters the hydrophobic cavity, while the hydrophilic exterior interacts with water. This allows for neutral pH solubility without organic solvents .[1]
Protocol:
-
Prepare a 20% (w/v) HP-β-CD stock solution in water.[1]
-
Add the compound to this stock.
-
Sonicate at 40°C for 30 minutes.
-
Filter (0.22 µm).[1]
-
Result: You can typically achieve 1–5 mM concentrations with 0% DMSO.[1]
Ticket #003: Solid State Stability (Hygroscopicity)
User Report: "I made the Sodium salt to improve solubility, but it turns into a sticky gum upon exposure to air."
Diagnosis:
Sodium salts of lipophilic acids with flexible alkyl tails (like the pentanoic chain) often have low glass transition temperatures (
Solution: Salt Disproportionation / Co-crystal formation. Instead of a simple salt, screen for a Co-crystal using conformers like Nicotinamide or Saccharin . These form hydrogen bonds with the carboxylic acid (or the salt) that stabilize the crystal lattice, preventing moisture uptake while maintaining improved dissolution rates.
Module 2: Experimental Protocols
Protocol A: Organic Amine Salt Screening (The "Golden Ticket")
Objective: Create a soluble, stable salt form using bulky counter-ions.[1]
-
Stoichiometry: Calculate 1:1 molar equivalents of the Acid (Compound) and the Base (e.g., Tromethamine/Tris).[1]
-
Dissolution: Dissolve the Acid in a minimal volume of Acetone or Ethanol (Solvent A).[1] Dissolve the Base in a minimal volume of Water (Solvent B).[1]
-
Mixing: Slowly add Solution B to Solution A with stirring at 50°C.
-
Crystallization:
-
Validation: Verify salt formation via DSC (shift in melting point) and pH solubility profile (should be >1 mg/mL at pH 7).
Protocol B: Phase Solubility Study (Cyclodextrin)
Objective: Determine the binding constant (
| Vial # | HP-β-CD Conc.[1] (mM) | Compound Added | Procedure |
| 1 | 0 | Excess (Solid) | Shake 24h @ 25°C |
| 2 | 10 | Excess (Solid) | Shake 24h @ 25°C |
| 3 | 20 | Excess (Solid) | Shake 24h @ 25°C |
| 4 | 50 | Excess (Solid) | Shake 24h @ 25°C |
| 5 | 100 | Excess (Solid) | Shake 24h @ 25°C |
Analysis: Filter supernatant and quantify via HPLC. Plot [Drug] vs. [CD].
Target: A linear slope (
Module 3: Visualizing the Salt Screening Workflow
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews.
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][4][5] Advanced Drug Delivery Reviews.
-
Kawabata, Y., et al. (2011).[1] Formulation design for poorly water-soluble drugs based on solid dispersion technique.[1][6] International Journal of Pharmaceutics.
-
PubChem. (2024).[1] Compound Summary: Mecoprop (Structural Analog).[1] National Library of Medicine.[1]
-
Perlovich, G. L., et al. (2013).[1] Thermodynamics of solubility, sublimation and solvation processes of drug substances. European Journal of Pharmaceutical Sciences.
Sources
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 2-(4-chloro-2-methylphenoxy)pentanoic acid (C12H15ClO3) [pubchemlite.lcsb.uni.lu]
- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. (PDF) Enhancement of Solubility of Mefenamic Acid by Hydrotrop Based Solid Dispersion [academia.edu]
Technical Support Center: Minimizing Matrix Effects in MS Analysis of Phenoxy Pentanoic Acids
Welcome to the technical support center for the mass spectrometry (MS) analysis of phenoxy pentanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge that can significantly impact the accuracy, precision, and sensitivity of your results.[1][2][3] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][4][5] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[2][4] The phenomenon is particularly pronounced in complex matrices such as biological fluids, environmental samples, and food products.[5]
Q2: Why are phenoxy pentanoic acids susceptible to matrix effects?
A2: Phenoxy pentanoic acids, a class of herbicides, are often analyzed at trace levels in complex sample matrices like food, water, and soil.[1] The analysis of these compounds is challenged by these complex matrix effects, the need for trace-level detection, and the requirement for efficient sample pretreatment.[1] The co-extraction of matrix components such as organic acids, pigments, and fats can interfere with the ionization of phenoxy pentanoic acids in the MS source.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method is to compare the signal response of an analyte in a pure solvent standard to its response in a matrix extract spiked with the same concentration of the analyte (post-extraction spike).[6][7] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide: A Proactive Approach to Minimizing Matrix Effects
This section provides a structured approach to troubleshooting and mitigating matrix effects during the MS analysis of phenoxy pentanoic acids.
Issue 1: Inconsistent recoveries and poor reproducibility.
This is a classic symptom of uncompensated matrix effects. The variability arises from differences in the composition of the matrix between samples.
Root Cause Analysis & Mitigation Strategy:
The most effective strategy to counteract this is the use of a stable isotope-labeled internal standard (SIL-IS) .
-
Why it works: A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[8][9] It co-elutes with the analyte and experiences the same degree of matrix effects and losses during sample preparation.[10][11] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively normalized, leading to accurate and precise quantification.[4][8]
-
Protocol: Implementing a Stable Isotope Dilution Assay (SIDA)
-
Selection of SIL-IS: Choose a SIL-IS with a mass shift of at least 3 Da to avoid isotopic overlap with the analyte.
-
Spiking: Add a known concentration of the SIL-IS to all samples, calibration standards, and quality controls before any sample preparation steps.
-
Data Analysis: Quantify the analyte by creating a calibration curve based on the ratio of the analyte peak area to the SIL-IS peak area versus the concentration of the analyte.[9]
-
Issue 2: Significant ion suppression or enhancement is observed.
When the matrix effect is substantial, it can compromise the sensitivity and linearity of the assay.
Root Cause Analysis & Mitigation Strategy:
The primary cause is the co-elution of interfering matrix components with the analytes. The solution lies in improving the sample cleanup process to remove these interferences before MS analysis.
-
Why it works: Effective sample preparation techniques selectively isolate the analytes of interest while removing the bulk of the matrix components, thereby reducing competition for ionization in the MS source.[7][12]
Workflow for Selecting an Appropriate Sample Preparation Technique:
Caption: Decision tree for selecting a sample preparation method.
Detailed Protocols for Sample Preparation:
-
Method 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Application: Particularly effective for solid samples like fruits, vegetables, and soil.[13] For phenoxyalkanoic acids, modifications to the original method, such as pH adjustment, are often necessary to ensure efficient extraction.[13]
-
Protocol (Modified for Phenoxy Pentanoic Acids):
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add water to improve extraction efficiency.[13]
-
Add 10 mL of 1% formic acid in acetonitrile.[14]
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride) and shake vigorously.[14]
-
Centrifuge the sample.
-
The upper acetonitrile layer is then subjected to dispersive solid-phase extraction (dSPE) for cleanup. For phenoxy acids, PSA (primary secondary amine) cleanup is often used, but for acidic pesticides, the raw extract may be analyzed directly before PSA cleanup.[13]
-
-
| Sample Type | Recommended QuEChERS Modification | Reference |
| High Water Content | Standard QuEChERS protocol | [15] |
| Dry Commodities (e.g., cereals) | Addition of water prior to extraction | [13] |
| High Fat Content (e.g., oils) | Addition of C18 sorbent during dSPE or a freeze-out step to remove lipids | [13] |
| Pigmented Samples (e.g., spinach) | Addition of graphitized carbon black (GCB) during dSPE |
-
Method 2: Solid-Phase Extraction (SPE)
-
Application: Ideal for cleaning up aqueous samples like water and beverage extracts.[16]
-
Protocol (General for Phenoxy Pentanoic Acids):
-
Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with an organic solvent (e.g., methanol) followed by water.[17]
-
Loading: Load the pre-treated sample (pH adjusted to <2 to ensure the acids are in their neutral form) onto the cartridge.[17]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute the phenoxy pentanoic acids with a stronger organic solvent (e.g., acetonitrile or methanol).[17]
-
-
-
Method 3: Liquid-Liquid Extraction (LLE)
-
Application: A classic technique for separating compounds based on their differential solubility in two immiscible liquids. It is effective for biological fluids and can be highly selective.
-
Protocol:
-
Adjust the pH of the aqueous sample to be at least two pH units below the pKa of the phenoxy pentanoic acids to ensure they are protonated and less polar.[18]
-
Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Shake vigorously to partition the analytes into the organic phase.
-
Separate the organic layer, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS analysis.
-
-
Issue 3: Matrix effects persist even after extensive sample cleanup.
In some highly complex matrices, even the most rigorous sample preparation may not completely eliminate interferences.
Root Cause Analysis & Mitigation Strategy:
If interfering compounds have similar physicochemical properties to the analytes, they may not be easily separated by extraction. In such cases, chromatographic and instrumental parameters can be optimized.
-
1. Chromatographic Separation:
-
Why it works: Improving the chromatographic resolution can separate the analytes from the co-eluting matrix components.
-
Strategies:
-
Gradient Optimization: Lengthening the gradient or using a shallower gradient can improve separation.[19]
-
Column Chemistry: Switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can alter selectivity and resolve interferences.
-
Mobile Phase Modifiers: Adjusting the pH or the type and concentration of additives in the mobile phase can influence the retention and peak shape of both the analytes and interfering compounds.[12]
-
-
-
2. Alternative Ionization Sources:
-
Why it works: Different ionization techniques have varying susceptibilities to matrix effects.
-
Options:
-
Atmospheric Pressure Photoionization (APPI): APPI is often less susceptible to matrix effects than Electrospray Ionization (ESI) because it is a more selective ionization technique.[6] Matrix components that are not ionizable by the 10 eV photons used in APPI will not produce a signal.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI can sometimes be a good alternative to ESI, particularly for less polar compounds, and may exhibit different matrix effect profiles.
-
-
-
3. Sample Dilution:
-
Why it works: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly impact the ionization of the analytes.[4][20]
-
Consideration: This approach will also dilute the analyte, potentially compromising the limit of quantitation (LOQ).[2] It is a viable strategy when the analyte concentration is sufficiently high.
-
Conclusion
Minimizing matrix effects in the MS analysis of phenoxy pentanoic acids requires a systematic and multi-faceted approach. By understanding the underlying principles of matrix effects and strategically employing a combination of robust sample preparation, the use of stable isotope-labeled internal standards, and optimized chromatographic and instrumental conditions, researchers can achieve accurate, reliable, and reproducible results. This guide provides a framework for troubleshooting and mitigating these challenges, empowering you to develop high-quality analytical methods.
References
-
About the method - QuEChERS. (n.d.). Retrieved from [Link]
-
Solid-phase extraction of phenoxyacetic acid herbicides in complex samples with a zirconium(IV)-based metal-organic framework - PubMed. (2019, June 15). Retrieved from [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. (2024, November 21). Retrieved from [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. (2017, November 24). Retrieved from [Link]
-
ESI outcompetes other ion sources in LC/MS trace analysis - ResearchGate. (2019, April 6). Retrieved from [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. (n.d.). Retrieved from [Link]
-
Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS - Agilent. (n.d.). Retrieved from [Link]
-
Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis | Journal of Agricultural and Food Chemistry - ACS Publications. (2017, January 18). Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]
-
Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed. (2015, November 4). Retrieved from [Link]
-
A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. (2025, November 27). ScienceDirect. Retrieved from [Link]
-
Sample Prep Tech Tip: What is the Matrix Effect - Phenomenex. (n.d.). Retrieved from [Link]
-
Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC. (n.d.). Chromatography Today. Retrieved from [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (n.d.). Waters. Retrieved from [Link]
-
How to reduce matrix effect and increase analyte signal in extracted samples? - SCIEX. (2023, September 25). Retrieved from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. (2017, July 1). Retrieved from [Link]
-
SAMPLE PREPARATION. (n.d.). Phenomenex. Retrieved from [Link]
-
Evaluation of matrix effect and chromatography efficiency: New parameters for validation of method development | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). Retrieved from [Link]
-
Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - MDPI. (2009, January 9). Retrieved from [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC. (n.d.). Retrieved from [Link]
-
Analytical Method Validation: A Comprehensive Review of Current Practices. (2023, July 15). Retrieved from [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). (2021, August 30). Retrieved from [Link]
-
Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. - CABI Digital Library. (n.d.). Retrieved from [Link]
-
Solid-phase extraction as promising sample preparation method for compound of emerging concerns analysis | Analecta Technica Szegedinensia. (2023, November 27). Retrieved from [Link]
-
The essence of matrix effects for chromatographic assays. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Stable Isotope Dilution Assays in Vitamin Analysis–A Review of Principles and Applications - SciSpace. (n.d.). Retrieved from [Link]
-
Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - Frontiers. (2020, December 14). Retrieved from [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC. (n.d.). Retrieved from [Link]
-
The Power of Stable Isotope Dilution Assays in Brewing - Brewing Science. (2025, September 10). Retrieved from [Link]
Sources
- 1. A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seejph.com [seejph.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. QuEChERS: About the method [quechers.eu]
- 14. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches [mdpi.com]
- 17. obrnutafaza.hr [obrnutafaza.hr]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. welch-us.com [welch-us.com]
- 20. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
Technical Support Center: Optimization of Reaction Temperature for Phenoxy Pentanoic Acid Synthesis
Welcome to the technical support center for the synthesis of phenoxy pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will move beyond simple procedural steps to explore the underlying chemical principles that govern the optimization of reaction temperature, ensuring you can achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 5-phenoxypentanoic acid, and what is the general temperature range?
The most common and effective method for synthesizing 5-phenoxypentanoic acid is the Williamson ether synthesis .[1][2] This reaction involves the nucleophilic substitution (SN2) of a haloalkanoic acid or its ester with a phenoxide.[1][3] In this specific case, sodium phenoxide is reacted with a 5-halo-pentanoic acid or its ester, such as ethyl 5-bromovalerate.[4][5]
The general reaction is as follows:
A typical temperature range for the Williamson ether synthesis is between 50°C and 100°C .[2] However, the optimal temperature is highly dependent on the specific substrates, solvent, and base used. For the synthesis of a similar compound, 4-methylphenoxyacetic acid, a higher temperature range of 90-100°C has been reported to be effective.[6]
Q2: How does reaction temperature influence the yield and purity of 5-phenoxypentanoic acid?
Reaction temperature is a critical parameter that directly impacts both the rate of the desired SN2 reaction and the rates of competing side reactions.[7]
-
At lower temperatures (e.g., < 50°C): The reaction rate will be significantly slower, leading to long reaction times and potentially incomplete conversion of starting materials. This can result in a lower yield of the desired product.
-
Within the optimal temperature range: The rate of the SN2 reaction is maximized relative to side reactions, leading to the highest yield and purity of 5-phenoxypentanoic acid.
-
At higher temperatures (e.g., > 100°C): While the reaction rate increases, the likelihood of side reactions also increases significantly.[7] The most common side reaction in this synthesis is the E2 (elimination) reaction, which leads to the formation of unsaturated byproducts.[7][8] Furthermore, at very high temperatures, there is a risk of decomposition of the reactants or the product.[9]
Q3: What are the primary side reactions to be aware of when optimizing the reaction temperature?
The main competing reaction is the base-catalyzed elimination (E2) of the alkylating agent .[7] The phenoxide ion, in addition to being a good nucleophile, is also a reasonably strong base.[4] It can abstract a proton from the carbon adjacent to the bromine atom in 5-bromopentanoic acid, leading to the formation of 4-pentenoic acid derivatives.
Another potential, though less common, side reaction is C-alkylation , where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom. This is more likely to occur under forcing conditions.
Troubleshooting Guide
Issue 1: Low Yield of 5-Phenoxypentanoic Acid
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete Reaction | 1. Increase Reaction Temperature: If the reaction is proceeding too slowly, gradually increasing the temperature within the 50-100°C range can significantly increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature. 2. Extend Reaction Time: Ensure the reaction is allowed to proceed to completion. Williamson ether syntheses can take anywhere from 1 to 8 hours.[2] 3. Use a More Reactive Alkylating Agent: If using a chloro-pentanoic acid derivative, consider switching to the more reactive bromo- or iodo-analogs. The reactivity order for the leaving group is I > Br > Cl. 4. Consider a Phase Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent is, thereby increasing the reaction rate. |
| Side Reactions Dominating | 1. Lower Reaction Temperature: If you suspect that elimination reactions are the primary cause of low yield, reducing the reaction temperature can favor the desired SN2 pathway over the E2 pathway.[7] 2. Use a Less Hindered Base: If you are generating the phenoxide in situ, ensure you are using a non-hindered base. 3. Ensure Anhydrous Conditions: The presence of water can hydrolyze the alkylating agent and reduce the nucleophilicity of the phenoxide. Ensure all glassware is dry and use anhydrous solvents. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Identification & Troubleshooting |
| Unreacted Phenol | Identification: Can be detected by TLC (will have a different Rf value than the product) and NMR (characteristic aromatic signals). Troubleshooting: Ensure a slight excess of the alkylating agent (e.g., 1.1 equivalents) is used to drive the reaction to completion. Unreacted phenol can typically be removed during the work-up by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH). |
| Unreacted 5-Bromopentanoic Acid | Identification: Can be detected by TLC and NMR. Troubleshooting: This indicates an incomplete reaction. Refer to the "Incomplete Reaction" section in the low yield troubleshooting guide. It can be removed by washing the organic layer with a dilute aqueous base, in which it will be more soluble than the product due to the free carboxylic acid. |
| Alkene Byproducts from Elimination | Identification: Can be challenging to separate from the desired product due to similar polarities. GC-MS is an excellent technique for identifying these byproducts. 1H NMR may show characteristic signals for vinylic protons (typically in the 5-6 ppm region). Troubleshooting: This is a clear indication that the reaction temperature is too high. Reduce the temperature in subsequent experiments. |
| C-Alkylated Byproducts | Identification: These isomers can be very difficult to separate from the desired O-alkylated product. Careful analysis of the aromatic region of the 1H NMR spectrum may reveal additional signals. Troubleshooting: This is less common but can occur at very high temperatures. Lowering the reaction temperature is the primary solution. |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of 5-phenoxypentanoic acid.
Materials:
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ethyl 5-bromovalerate[5]
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel)
-
Appropriate solvent system for TLC (e.g., 30% ethyl acetate in hexanes)
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in a minimal amount of water. Add phenol (1.0 eq) and stir until a clear solution of sodium phenoxide is formed.[4] Remove the water under reduced pressure to obtain the anhydrous sodium phenoxide.
-
Reaction Setup: To the flask containing sodium phenoxide, add anhydrous ethanol as the solvent.
-
Temperature Screening: Divide the reaction mixture into several smaller reaction vessels. Heat each vessel to a different, constant temperature (e.g., 50°C, 60°C, 70°C, 80°C, 90°C, and 100°C) using a controlled heating mantle or oil bath.
-
Addition of Alkylating Agent: To each vessel, add ethyl 5-bromovalerate (1.0 eq) dropwise.
-
Reaction Monitoring: Monitor the progress of each reaction over time using TLC. Spot the reaction mixture alongside the starting materials (phenol and ethyl 5-bromovalerate) to track the formation of the product and the disappearance of the reactants.
-
Work-up (for each reaction):
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water and diethyl ether to the residue and transfer to a separatory funnel.
-
Separate the layers. Wash the organic layer with 1 M HCl, then with brine.
-
To hydrolyze the ester, extract the organic layer with a 10% aqueous NaOH solution. Heat the aqueous layer at reflux for 1-2 hours.
-
Cool the aqueous layer and acidify with concentrated HCl to precipitate the 5-phenoxypentanoic acid.
-
Filter the solid product, wash with cold water, and dry.
-
-
Analysis:
-
Determine the yield of the crude product for each reaction temperature.
-
Analyze the purity of each product by melting point determination and NMR spectroscopy.
-
Data Presentation
The following table summarizes hypothetical results from a temperature optimization study to illustrate the expected trend.
| Reaction Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity (by 1H NMR) | Observations |
| 50 | 8 | 65 | >98% | Slow reaction, but very clean product. |
| 60 | 6 | 78 | >98% | Good balance of reaction time and yield. |
| 70 | 4 | 85 | 97% | Faster reaction with high yield and purity. |
| 80 | 3 | 90 | 95% | Optimal temperature for maximizing yield in a reasonable time. |
| 90 | 2 | 88 | 90% | Faster reaction, but a noticeable increase in impurities. |
| 100 | 1.5 | 82 | 85% | Significant formation of side products observed by NMR. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the temperature optimization study.
References
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Chemistry Stack Exchange. (2019, June 6). Williamson Ether and Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Sodium phenoxide. [Link]
-
Patsnap. (n.d.). Sodium phenoxide patented technology retrieval search results. [Link]
-
The Science Behind Sodium Phenoxide: From Synthesis to Advanced Applications. (2026, January 24). [Link]
-
ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
SciSpace. (n.d.). Synthesis of higher carboxylic acids from ethers, CO2 and H2. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]
-
PMC. (n.d.). Room Temperature, Metal-Free Arylation of Aliphatic Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Semantic Scholar. (2025, February 10). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). [Link]
-
Organic Syntheses. (n.d.). p. 436. [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]
-
PMC. (2024, December 1). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. [Link]
-
ResearchGate. (n.d.). Large-Scale Synthesis. [Link]
-
NIST. (n.d.). 5-Phenylvaleric acid. [Link]
-
CORE. (n.d.). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. [Link]
-
ResearchGate. (n.d.). Comparison of yields of products 4b and 5 depending on conditions. [Link]
-
Comparison of the Effects of Stirring and Standing on Chemical Reactions. (n.d.). [Link]
-
ResearchGate. (n.d.). The effect of temperature on the initial reaction rate of.... [Link]
-
EMBL-EBI. (n.d.). 5-phenylpentanoic acid (CHEBI:40131). [Link]
-
Organic Syntheses. (n.d.). ethyl phenylmalonate. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Sodium phenoxide - Wikipedia [en.wikipedia.org]
- 5. CAS 14660-52-7: Ethyl 5-bromovalerate | CymitQuimica [cymitquimica.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validation of analytical methods for 2-(4-Chloro-2-methylphenoxy)pentanoic acid quantification
Validation of Analytical Methods for 2-(4-Chloro-2-methylphenoxy)pentanoic Acid Quantification
Executive Summary & Compound Profile
Objective: This guide provides a comparative technical analysis of analytical methodologies for the quantification of 2-(4-Chloro-2-methylphenoxy)pentanoic acid . As a higher-chain homolog of the widely used herbicide Mecoprop (MCPP), this compound presents specific challenges regarding lipophilicity and chromatographic retention that differ from its propanoic acid counterparts.
Target Audience: Analytical chemists, toxicologists, and environmental scientists requiring robust validation protocols compliant with ICH Q2(R1) and SANTE/11312/2021 guidelines.
Analyte Profile
-
Chemical Name: 2-(4-Chloro-2-methylphenoxy)pentanoic acid
-
Class: Phenoxy acid herbicide (Synthetic Auxin)
-
Structural Relationship: Pentanoic acid homolog of Mecoprop (MCPP).
-
Molecular Formula: C₁₂H₁₅ClO₃
-
Molecular Weight: ~242.7 g/mol
-
Predicted LogP: ~3.8–4.1 (More lipophilic than MCPP, LogP ~3.1)
-
Acid Dissociation (pKa): ~3.5 (Carboxylic acid moiety)
Comparative Method Analysis
The choice of method depends heavily on the matrix complexity and sensitivity requirements.
| Feature | Method A: LC-MS/MS (ESI-) | Method B: HPLC-UV | Method C: GC-MS |
| Primary Application | Trace analysis (Soil, Water, Biofluids) | Formulation QC, High-dose Toxicology | Confirmation, Complex matrices |
| Sensitivity (LOD) | Excellent (0.01 – 0.05 µg/L) | Moderate (0.1 – 1.0 mg/L) | High (0.05 – 0.1 µg/L) |
| Selectivity | High (MRM transitions) | Low (Prone to matrix interference) | High (Mass spectral fingerprint) |
| Sample Prep | Minimal (SPE or Direct Inject) | Simple (Filtration/Dilution) | Complex (Derivatization required) |
| Throughput | High (< 10 min run time) | Medium (15-20 min run time) | Low (Due to derivatization steps) |
Method A: LC-MS/MS (The Gold Standard)
Rationale: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to the analyte's polarity and thermal instability of the carboxylic acid group without derivatization.
Instrumental Parameters
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (M-H)⁻. Phenoxy acids ionize efficiently by deprotonation.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase:
-
Phase A: Water + 0.01% Formic Acid (or 5mM Ammonium Acetate).
-
Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks).
-
Note: The pentyl chain increases retention. Expect elution 2–3 minutes later than MCPP under identical gradients.
-
MRM Transitions (Predicted)
Since this is a homolog, transitions are predicted based on the stable 4-chloro-2-methylphenol leaving group.
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 241.7 (M-H)⁻ | 141.0 (Phenolic cleavage) | 25 | 18 | Quantifier |
| 241.7 (M-H)⁻ | 105.0 (Ring fragment) | 25 | 30 | Qualifier |
Protocol: Solid Phase Extraction (SPE) for Water/Soil
-
Cartridge: Polymeric Weak Anion Exchange (WAX) or HLB (Hydrophilic-Lipophilic Balance). WAX is superior for acidic herbicides.
-
Conditioning: 3 mL Methanol → 3 mL Water.
-
Loading: Sample (pH adjusted to ~7).
-
Washing: 3 mL 5% Methanol in Water (removes neutrals).
-
Elution: 3 mL Methanol containing 2% Formic Acid (disrupts ionic interaction).
Figure 1: Optimized SPE workflow for phenoxy acid extraction using Weak Anion Exchange (WAX).
Method B: HPLC-UV (Cost-Effective Alternative)
Rationale: Suitable for product purity analysis or high-concentration formulations where MS sensitivity is unnecessary.
Chromatographic Conditions
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Wavelength: 228 nm (Primary absorption max for chlorophenoxy ring) and 280 nm (Secondary).
-
Mobile Phase: Isocratic mode is often sufficient for formulations.
-
60% Acetonitrile / 40% Water (adjusted to pH 3.0 with Orthophosphoric acid).
-
Critical: Low pH is essential to suppress ionization of the carboxylic acid, ensuring the analyte remains neutral and retains on the C18 column.
-
Limitations
-
Interference: Humic acids in soil and co-eluting organics in wastewater absorb heavily at 228 nm, making this method unsuitable for environmental trace analysis without rigorous cleanup.
Method C: GC-MS (Derivatization Required)
Rationale: Used when LC-MS is unavailable or for confirming peak identity via spectral library matching.
Derivatization Protocol (Methylation)
Phenoxy acids cannot be analyzed directly by GC due to hydrogen bonding of the -COOH group (peak tailing).
-
Reagent: Boron Trifluoride (BF3) in Methanol (14%).
-
Reaction: Incubate extract at 60°C for 30 minutes.
-
Extraction: Add Hexane and Water. The methyl ester partitions into the Hexane layer.
-
Injection: Splitless injection into GC.
GC Parameters
-
Column: DB-5ms or HP-5ms (30m x 0.25mm).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 80°C (1 min) → 20°C/min → 280°C.
Validation Framework (ICH Q2 & SANTE)
To ensure scientific integrity, the following parameters must be validated.
Specificity (Crucial for Homologs)
You must demonstrate that the method distinguishes 2-(4-Chloro-2-methylphenoxy)pentanoic acid from:
-
Mecoprop (Propanoic homolog): Elutes earlier.
-
MCPB (Butanoic homolog): Elutes earlier.
-
2,4-D: Different ring substitution (2,4-dichloro vs 4-chloro-2-methyl).
Linearity & Range
-
LC-MS/MS: 0.05 – 100 µg/L (Weighted linear regression 1/x).
-
HPLC-UV: 1.0 – 100 mg/L.
-
Acceptance: R² > 0.99 and residuals < 20%.
Accuracy & Precision
Perform recovery studies at three levels (Low, Medium, High).
| Matrix | Spike Level | Acceptable Recovery (%) | Precision (% RSD) |
| Water | LOQ | 70 – 120% | < 20% |
| Soil | 10 x LOQ | 70 – 110% | < 15% |
| Formulation | High | 98 – 102% | < 2% |
Decision Matrix
Figure 2: Decision matrix for selecting the appropriate analytical technique based on matrix and sensitivity needs.
References
-
European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. EPA. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. Retrieved from [Link]
-
Jandova, R., et al. (2012). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.[1] Waters Application Note.[1][2][3] Retrieved from [Link]
-
Magnusson, B., & Örnemark, U. (2014). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. Eurachem. Retrieved from [Link]
Sources
NMR spectral confirmation of 2-(4-Chloro-2-methylphenoxy)pentanoic acid structure
Executive Summary & Strategic Context
In the development of phenoxyalkanoic acid herbicides and their pharmaceutical derivatives (e.g., fibrates), precise structural confirmation is non-negotiable. 2-(4-Chloro-2-methylphenoxy)pentanoic acid (CAS 91767-70-3) represents a specific lipophilic variant of the common herbicide Mecoprop (MCPP).
This guide provides a definitive protocol for distinguishing this target molecule from its two most critical "impostors":
-
The Homolog: Mecoprop (Propanoic acid analog) – often present due to starting material cross-contamination.
-
The Regioisomer: 2-(2-Chloro-4-methylphenoxy)pentanoic acid – a common byproduct of unselective chlorocresol synthesis.
We move beyond basic assignment to a comparative exclusion strategy , using 1H/13C NMR and 2D correlations to validate the structure with forensic accuracy.
Structural Analysis & Predicted Spectral Logic
Before touching the instrument, we must define the "Fingerprint of Identity." The molecule consists of a chiral pentanoic acid tail ether-linked to a trisubstituted benzene ring.
The "Kill" Signals (Distinctive Features)
| Feature | Target Molecule | Alternative: Mecoprop (MCPP) | Alternative: Regioisomer (2-Cl, 4-Me) |
| Aliphatic Tail | Triplet (CH₃) + 2 Multiplets | Doublet (CH₃) | Triplet + 2 Multiplets |
| Alpha-Proton | dd or t (~4.6 ppm) | Quartet (~4.7 ppm) | dd or t (~4.6 ppm) |
| Aromatic H6 | Doublet (J ~8.8 Hz) | Doublet (J ~8.8 Hz) | Singlet or Small Doublet (J ~2 Hz) |
| Aromatic H3 | Doublet (J ~2.5 Hz) | Doublet (J ~2.5 Hz) | Doublet (J ~8.8 Hz) |
Note: The primary differentiator from MCPP is the aliphatic chain. The primary differentiator from the regioisomer is the aromatic coupling pattern (J-values).
Experimental Protocol
Objective: Obtain high-resolution spectra capable of resolving multiplet fine structures and long-range couplings.
Step 1: Sample Preparation
-
Solvent: CDCl₃ (Deuterated Chloroform) is preferred over DMSO-d6 for this lipophilic acid to prevent viscosity broadening and to allow distinct observation of the carboxylic acid proton (often broadened/exchanged in wet DMSO).
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Additives: If the carboxylic acid proton is broad or drifting, add 1 drop of TFA-d (Deuterated Trifluoroacetic acid) to sharpen the exchangeable proton signal.
Step 2: Acquisition Parameters (400 MHz+)
-
1H NMR: Spectral width -2 to 14 ppm; Relaxation delay (d1) ≥ 2.0s (ensure integration accuracy of aromatic protons).
-
13C NMR: Proton-decoupled; Minimum 256 scans for quaternary carbon visibility.
-
2D Experiments:
-
COSY: Essential for tracing the pentanoic spin system (CH₃ → CH₂ → CH₂ → CH).
-
HSQC: To assign protonated carbons.
-
HMBC: Critical for connecting the ether oxygen to the correct aromatic position (C1 vs C2/C6).
-
Detailed Spectral Assignment & Comparison
A. The Aliphatic Region (The Homolog Check)
The pentanoic acid chain is the primary confirmation that you have synthesized the correct derivative and not the propanoic analog.
-
δ 0.95 ppm (3H, t, J=7.4 Hz, H-5'): The terminal methyl. In MCPP, this signal is absent; instead, you see a doublet at ~1.6 ppm.
-
δ 1.45 ppm (2H, m, H-4'): The gamma-methylene.
-
δ 1.90 ppm (2H, m, H-3'): The beta-methylene. These protons are often diastereotopic due to the chiral center at C2, appearing as a complex multiplet rather than a clean quintet.
-
δ 2.28 ppm (3H, s, Ar-CH₃): The aromatic methyl.
-
δ 4.65 ppm (1H, dd, J=6.0, 5.2 Hz, H-2'): The alpha-proton.
-
Diagnostic: In MCPP, this is a clean quartet. Here, it couples to the non-equivalent protons at H-3', resulting in a doublet of doublets (or pseudo-triplet).
-
B. The Aromatic Region (The Regioisomer Check)
The substitution pattern is 1-OR, 2-Me, 4-Cl .
-
H-6 (Ortho to Ether): ~δ 6.65 ppm.
-
Pattern: Doublet (d).
-
Coupling: J ≈ 8.8 Hz (Ortho coupling to H-5).
-
Logic: This proton is shielded by the electron-donating alkoxy group. Its large coupling proves it has a neighbor at H-5.
-
-
H-5 (Meta to Ether, Ortho to Cl): ~δ 7.05 ppm.
-
Pattern: Doublet of Doublets (dd).
-
Coupling: J ≈ 8.8 Hz (Ortho to H-6) and J ≈ 2.5 Hz (Meta to H-3).
-
-
H-3 (Meta to Ether, Ortho to Me): ~δ 7.15 ppm.
-
Pattern: Doublet (d).
-
Coupling: J ≈ 2.5 Hz (Meta to H-5).
-
Exclusion of Isomer: If you had the 2-Cl, 4-Me isomer, the proton ortho to the ether (H-6) would be a singlet (or small meta-doublet), as position 5 would be blocked by the methyl group. The observation of a large ortho-coupling (8.8 Hz) at the most shielded signal (H-6) definitively rules out the 2-Cl isomer.
-
Comparative Data Tables
Table 1: 1H NMR Chemical Shift Comparison (CDCl₃)
| Assignment | Target: 2-(4-Cl-2-Me-phenoxy)pentanoic | Analog: MCPP (Propanoic) | Regioisomer: 2-(2-Cl-4-Me-phenoxy) |
| Alpha-CH | 4.65 (dd) | 4.75 (q) | 4.65 (dd) |
| Chain End | 0.95 (t, CH₃) | 1.65 (d, CH₃) | 0.95 (t, CH₃) |
| Ar-H (Ortho to O) | 6.65 (d, J=8.8) | 6.65 (d, J=8.8) | 6.75 (s or d, J=2) |
| Ar-H (Meta to O) | 7.15 (d, J=2.5) | 7.15 (d, J=2.5) | 7.05 (d, J=8.8) |
Table 2: 13C NMR Key Signals
| Carbon Type | Shift (ppm) | Diagnostic Note |
| C=O (Acid) | ~176.0 | Confirms free acid (Ester would be ~170-172). |
| C-O (Alpha) | ~76.5 | Deshielded by oxygen. |
| Ar-C-O (C1) | ~154.0 | Ipso carbon. HMBC correlation to Alpha-H is critical. |
| Ar-C-Cl (C4) | ~126.0 | Distinctive shift for Cl-bearing carbon. |
| Ar-C-Me (C2) | ~129.0 | Quaternary. |
Visualization of Confirmation Workflow
The following diagrams illustrate the logical flow for confirming the structure and the specific NMR correlations required.
Diagram 1: Structural Exclusion Decision Tree
Caption: Logic flow for distinguishing the target from homologous and regioisomeric impurities using 1H NMR.
Diagram 2: 2D NMR Correlation Map (HMBC/COSY)
Caption: Key HMBC correlations required to link the pentanoic chain (Alpha-H) to the specific aromatic ring orientation.
References
-
Pernak, J., et al. "Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium." Chemical Papers, vol. 70, no. 8, 2016. Link
- Provides foundational NMR data for the 4-chloro-2-methylphenoxy moiety.
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link
- Methodology for distinguishing aromatic substitution p
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.
-
Sigma-Aldrich. "2-(4-chloro-2-methylphenoxy)pentanoic acid Product Specification." Link
-
Verification of commercial availability and CAS identity (91767-70-3).
-
A Comparative Toxicological Assessment of 2-(4-Chloro-2-methylphenoxy)pentanoic Acid (Mecoprop) and 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Introduction and Foundational Principles
2-(4-Chloro-2-methylphenoxy)pentanoic acid, commonly known as mecoprop or MCPP, and 2,4-Dichlorophenoxyacetic acid (2,4-D) are foundational members of the phenoxy herbicide class.[1][2] Since their development in the 1940s, they have become indispensable tools in agriculture and turf management for the selective post-emergence control of broadleaf weeds.[2][3][4] Their efficacy stems from a shared mechanism of action: they function as synthetic mimics of the natural plant growth hormone indole-3-acetic acid (IAA), a type of auxin.[2][5][6][7] When absorbed by susceptible plants (primarily dicots), they induce a state of uncontrolled, disorganized growth that overwhelms the plant's metabolic resources, leading to tissue damage and eventual death.[2][6][8]
While their herbicidal function is similar, their interaction with biological systems at a toxicological level warrants a detailed comparative analysis. This guide provides an in-depth examination of the toxicological profiles of mecoprop and 2,4-D, synthesizing data from acute and chronic toxicity studies, carcinogenicity assessments, genotoxicity assays, and reproductive/developmental effect evaluations. Our objective is to present a clear, data-driven comparison to inform research and risk assessment activities.
The Synthetic Auxin Mechanism of Action
The herbicidal activity of both mecoprop and 2,4-D is a direct result of their structural similarity to IAA, which allows them to bind to auxin receptors in plant cells. Unlike the tightly regulated concentrations of endogenous IAA, the influx of these synthetic auxins cannot be controlled by the plant.[7] This leads to the overstimulation of auxin-responsive genes, resulting in a cascade of physiological disruptions including epinastic bending, stem twisting, and ultimately, senescence.[2][6] Monocotyledonous plants, such as grasses and cereals, are generally tolerant due to differences in their physiological and metabolic responses to auxins.[6]
Figure 2: Standard experimental workflow for the Ames Test.
Conclusion and Scientific Insights
This comparative analysis demonstrates that while 2-(4-Chloro-2-methylphenoxy)pentanoic acid and 2,4-D share a common herbicidal mechanism, their toxicological profiles exhibit both similarities and distinctions.
-
Shared Characteristics : Both compounds display low to moderate acute oral toxicity and function via a synthetic auxin pathway. The primary target organs in chronic studies for both appear to be the kidneys and liver.
-
Key Distinctions and Areas of Concern : The toxicological database for 2,4-D is significantly more robust than that for mecoprop. The primary concern surrounding 2,4-D is its IARC classification as a "possible human carcinogen" and the epidemiological link to non-Hodgkin's lymphoma, a concern that also extends to mecoprop, though with less specific data. Evidence for genotoxicity is inconsistent for 2,4-D, with potential risks possibly linked to commercial formulations rather than the pure compound.
For researchers, this comparison underscores the principle that even structurally similar compounds within the same chemical class require independent and thorough toxicological evaluation. The discrepancies in carcinogen classification between agencies like IARC and the EPA for 2,4-D highlight the complexity of risk assessment and the different weighting given to mechanistic, animal, and human epidemiological data. Future research should focus on clarifying the genotoxic potential of commercial mecoprop formulations and further investigating the mechanistic pathways underlying the observed associations with non-Hodgkin's lymphoma for both herbicides.
References
- Mechanism of Action: How Phenoxy Herbicides Work. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- EXTOXNET. (1995). Mecoprop - EXTOXNET PIP. Cornell University.
- National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI.
- Washington State Department of Transportation. (2017). 2,4-D Roadside Vegetation Management Herbicide Fact Sheet. WSDOT.
- U.S. Environmental Protection Agency. (2005). Pesticides - Fact Sheet for 2,4-d.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Pacific Northwest Pest Management Handbooks. (n.d.). Mecoprop, MCPP.
- ACS Publications. (n.d.). PESTICIDES International cancer agency deems common herbicide 2,4-D a possible carcinogen. C&EN Global Enterprise.
- IARC Public
- Gollapudi, B. B., et al. (1995). Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures. Mutation Research/Genetic Toxicology, 344(1-2), 21-29.
- Charles, J. M., et al. (1996). Comparative subchronic and chronic dietary toxicity studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in the dog. Fundamental and Applied Toxicology, 29(1), 78-85.
- Zuanazzi, N. R., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.
- Wikipedia. (n.d.). Phenoxy herbicide.
- Agency for Toxic Substances and Disease Registry. (n.d.). 2,4-Dichlorophenoxyacetic Acid (2,4-D) | ToxFAQs™. CDC.
- Charles, J. M., & Leeming, N. M. (1998). Chronic Dietary Toxicity Study on 2,4-dichlorophenoxybutyric Acid in the Dog. Toxicological Sciences, 46(1), 134-142.
- Testbook. (2026). Phenoxy herbicides selectively kill broad-leaf weeds mainly.
- Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024).
- Office of Environmental Health Hazard Assessment. (2001). EVIDENCE ON THE DEVELOPMENTAL AND REPRODUCTIVE TOXICITY OF 2,4-DP.
- Bus, J. S., & Hammond, L. E. (2007). Regulatory Progress, Toxicology, and Public Concerns with 2,4-D: Where do we Stand after Two Decades? Crop Protection, 26(3), 266-269.
- Center for Food Safety. (2015). World Health Organization Determines That Major Herbicide, 2,4-D, May Cause Cancer.
- Gonzalez, N. V., et al. (2005). Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells. Toxicology in Vitro, 19(2), 289-297.
- Beyond Pesticides. (n.d.).
- Northwest Coalition for Alternatives to Pesticides. (n.d.). MECOPROP (MCPP).
- PubChem. (n.d.). Mecoprop.
- Industry Task Force II on 2,4-D Research D
- GeneWatch UK. (n.d.). The risks of the herbicide 2,4-D.
- Abate Jote, C. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (n.d.).
- World Health Organization. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84). INCHEM.
- Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- Northwest Coalition for Alternatives to Pesticides. (n.d.). HERBICIDE FACTSHEET 2,4-D.
- International Agency for Research on Cancer. (2016). IARC Monographs Volume 113: 2,4-Dichlorophenoxyacetic acid (2,4-D) and Some Organochlorine Insecticides.
- Charles, J. M., et al. (1996). Chronic dietary toxicity/oncogenicity studies on 2,4-dichlorophenoxyacetic acid in rodents. Fundamental and Applied Toxicology, 33(2), 166-172.
- National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet.
- Mohandas, T., & Grant, W. F. (1983). Genotoxicity of the herbicide 2, 4-dichlorophenoxyacetic acid (2, 4-D): Higher plants as monitoring systems. Mutation Research/Reviews in Genetic Toxicology, 122(3-4), 217-223.
- International Chemical Safety Cards. (2005). ICSC 0055 - MECOPROP.
- IARC. (2018). DDT, LINDANE, AND 2,4-D. IARC MONOGRAPHS ON THE EVALUATION OF CARCINOGENIC RISKS TO HUMANS, Volume 113.
- Chemsrc. (n.d.). Mecoprop.
- Greenbook.net. (n.d.).
- Massachusetts Department of Environmental Protection. (n.d.). 2,4-D Fact Sheet.
- Smith, A. H., & Blair, A. (2014). 2,4-dichlorophenoxyacetic acid (2,4-D) and risk of non-Hodgkin lymphoma: a meta-analysis accounting for exposure levels. Journal of occupational and environmental medicine, 56(10), 1070-1077.
- IARC. (2015). 2,4-DICHLOROPHENOXYACETIC ACID. IARC MONOGRAPHS – 113.
Sources
- 1. Mecoprop, MCPP | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 3. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 4. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 5. nbinno.com [nbinno.com]
- 6. testbook.com [testbook.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. juniperpublishers.com [juniperpublishers.com]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Chloro-2-methylphenoxy)pentanoic acid
Executive Safety Assessment
Compound Classification: Chlorinated Phenoxyalkanoic Acid (Homolog of Mecoprop/MCPB). Primary Hazard Domain: Dermal Absorption, Corrosivity (Eyes), and Aquatic Toxicity.
As a Senior Application Scientist, I must clarify the toxicological logic here. While specific Safety Data Sheets (SDS) for the pentanoic acid derivative (a 5-carbon chain homolog of the herbicide Mecoprop) are rare compared to its propionic (MCPP) or acetic (MCPA) cousins, we apply the Precautionary Principle of Homology .
Structurally, this compound consists of a chlorophenoxy ring attached to a pentanoic acid tail.
-
The Acid Moiety: The free acid form is corrosive to mucous membranes. Risk: Irreversible eye damage.
-
The Lipophilic Tail: The 5-carbon chain increases lipophilicity compared to MCPA (2-carbon), potentially enhancing dermal penetration rates. Risk: Systemic toxicity via skin contact.
-
The Halogen: The chlorine atom confers environmental persistence. Risk: High aquatic toxicity.
Operational Directive: Treat this compound with the rigor reserved for Category 1 Eye Irritants and Acute Tox (Dermal) agents .
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific physical state of the compound.
A. Hand Protection (Glove Selection)
Scientific Rationale: Chlorophenoxy acids are often dissolved in organic solvents (Methanol, Acetone) for analysis. The solvent usually dictates the breakthrough time, not the solid acid.
| State | Primary Material | Thickness | Breakthrough Time | Rationale |
| Solid / Dust | Nitrile | ≥ 5 mil | > 480 min | Excellent barrier against dry particulates. |
| Aqueous Solution | Nitrile | ≥ 5 mil | > 480 min | Phenoxy acids are weak acids; nitrile resists ionized forms well. |
| Organic Solvent | Silver Shield / Laminate | Multi-layer | > 240 min | If dissolved in Acetone/DCM, nitrile degrades rapidly (<5 min). |
| Splash Guard | Double-gloved Nitrile | Outer: 4 milInner: 4 mil | Change immediately | For incidental contact only. |
B. Respiratory & Eye Protection[1][2][3][4]
-
Eyes: Chemical Splash Goggles are mandatory. Safety glasses are insufficient due to the corrosive risk of the acidic proton. If handling >10g of powder, add a Face Shield .
-
Respiratory:
-
Solid: N95 or P100 particulate respirator if weighing outside a fume hood (not recommended).
-
Solution: Half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges if heating or aerosolizing.
-
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct protective gear based on your experimental conditions.
Figure 1: PPE Selection Logic Flowchart based on physical state and solvent carrier.[5]
Operational Protocols
Protocol A: Weighing & Solubilization
Objective: Prevent inhalation of dust and static-induced dispersal.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Vented Balance Enclosure .
-
Static Management: Phenoxy acid powders can be static-prone. Use an anti-static gun or ionizer bar if the powder flies.
-
Solubilization:
-
Add the solid to the vial first.
-
Add solvent gently down the side of the vial to minimize aerosolization.
-
Note: This compound is likely sparingly soluble in water but highly soluble in base (forming the salt) or organic solvents.
-
Protocol B: Spill Response (Laboratory Scale)
Objective: Containment of aquatic toxins.
-
Isolate: Mark the area. Do not wash into drains (Aquatic Hazard Category 1).
-
Neutralize: If in acid form, apply a weak base (Sodium Carbonate) to neutralize.
-
Absorb: Use a dedicated "Organic" spill kit or vermiculite.
-
Disposal: Collect in a container labeled "Hazardous Waste: Halogenated Organic Acid."
Waste Disposal Strategy
This compound contains a Chlorine-Carbon bond , making it a halogenated organic.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Halogenated Organic Solid | High-Temperature Incineration (must reach >1000°C to prevent dioxin formation). |
| Liquid Waste | Halogenated Solvent Waste | Fuel Blending or Incineration. NEVER pour down the sink. |
| Contaminated PPE | Hazardous Debris | Bag and tag as hazardous waste. |
Emergency Signaling Pathway
In the event of exposure, immediate action mitigates long-term damage.
Figure 2: Immediate Emergency Response Workflow for Dermal and Ocular Exposure.[3][6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7204, MCPA (Structural Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Mecoprop-P (Structural Analog). Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link][7]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. CAS 94-81-5: 4-(4-Chloro-2-methylphenoxy)butanoic acid [cymitquimica.com]
- 6. cdms.telusagcg.com [cdms.telusagcg.com]
- 7. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
